molecular formula C8H9N2+ B14651769 Benzenediazonium, 2,6-dimethyl- CAS No. 45739-17-1

Benzenediazonium, 2,6-dimethyl-

Cat. No.: B14651769
CAS No.: 45739-17-1
M. Wt: 133.17 g/mol
InChI Key: MYKINVQTEYQULF-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,6-dimethyl- is an organic compound with the molecular formula C8H9N2. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N2+) attached to an aromatic ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 2,6-dimethyl- typically involves the diazotization of 2,6-dimethylaniline. This process is carried out by reacting 2,6-dimethylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{2,6-Dimethylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{2,6-Dimethylbenzenediazonium chloride} + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of benzenediazonium, 2,6-dimethyl- follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,6-dimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanides (CN).

    Coupling Reactions: The diazonium compound can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenediazonium, 2,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenediazonium, 2,6-dimethyl- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. The diazonium group acts as an excellent leaving group, facilitating substitution and coupling reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium chloride: A simpler diazonium compound with similar reactivity but without the methyl groups.

    4-Carboxyl-2,6-dinitrobenzenediazonium: A more complex diazonium compound with additional functional groups that enhance its reactivity.

Uniqueness

Benzenediazonium, 2,6-dimethyl- is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzene ring. These methyl groups can influence the reactivity and stability of the compound, making it distinct from other diazonium compounds .

Properties

CAS No.

45739-17-1

Molecular Formula

C8H9N2+

Molecular Weight

133.17 g/mol

IUPAC Name

2,6-dimethylbenzenediazonium

InChI

InChI=1S/C8H9N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3/q+1

InChI Key

MYKINVQTEYQULF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+]#N

Origin of Product

United States

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